molecular formula C12H14ClN3O B2884857 CID 45596822 CAS No. 1185371-77-0

CID 45596822

Cat. No.: B2884857
CAS No.: 1185371-77-0
M. Wt: 251.71
InChI Key: AIVSFZIXBLAJPG-UHFFFAOYSA-N
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Description

This compound is a derivative of imidazole, a heterocyclic organic compound. Imidazoles are commonly used in various fields such as medicine, agriculture, and material science due to their unique chemical properties .


Synthesis Analysis

While specific synthesis methods for this compound were not found, imidazoles are generally synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and primary amine .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, imidazoles are polar and can participate in hydrogen bonding, which can influence their solubility and reactivity .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, many imidazole derivatives are used as antifungal agents, where they inhibit the synthesis of ergosterol, a key component of fungal cell membranes .

Future Directions

The future directions for this compound would depend on its specific applications. Imidazole derivatives continue to be of interest in various fields, including medicinal chemistry, due to their versatile chemical properties .

Properties

IUPAC Name

N-[1-(4-chlorophenyl)ethyl]-4,5-dihydro-1H-imidazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O/c1-8(9-2-4-10(13)5-3-9)16-12(17)11-14-6-7-15-11/h2-5,8H,6-7H2,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIVSFZIXBLAJPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)NC(=O)C2=NCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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